molecular formula C20H23N3O4 B2480261 1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1421472-36-7

1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2480261
CAS RN: 1421472-36-7
M. Wt: 369.421
InChI Key: FTAMQRJZPANLOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spirocyclic compounds, closely related to the chemical structure of interest, often involves complex reactions to form the spiro-heteroquaternary stereogenic center with high yields and excellent diastereo- and enantioselectivity. Techniques such as asymmetric 1,3-dipolar cycloaddition catalyzed by chiral ligands or metals, organocatalyzed annulations, and multi-component reactions have been developed to efficiently construct these spirocyclic frameworks. These methods provide access to diverse spirocyclic architectures with significant potential for further functionalization and application in medicinal chemistry (Yang et al., 2015).

Scientific Research Applications

Synthesis and Biological Activities

Antibacterial, Antifungal, Antimalarial, and Antitubercular Studies Spiro[pyrrolidin-2,3′-oxindoles] have been synthesized through a 1,3-dipolar cycloaddition reaction and evaluated for their antibacterial, antifungal, antimalarial, and antitubercular activities. These compounds showed activities comparable to standard drugs, suggesting their potential as therapeutic agents in various infections (Haddad et al., 2015).

Atom Economic and Stereoselective Synthesis for Antimycobacterial Activities A series of spiro-piperidin-4-ones were synthesized through an atom economic and stereoselective process. These compounds were evaluated for in vitro and in vivo activity against Mycobacterium tuberculosis, with some showing promising results (Kumar et al., 2008).

Chemical Synthesis Techniques

Organocatalytic Synthesis for Structural Diversity An enantioselective organocatalytic approach has been developed for the synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, highlighting the potential for creating structurally diverse molecules with high enantiopurity. This method points to avenues in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Multicomponent Reactions in Water for Spiro Derivatives Novel multicomponent domino reactions have been described that enable the one-pot synthesis of spiro derivatives from phenylhydrazine, 3-aminocrotononitrile, and other components in water. This environmentally friendly approach generates complex spiro structures efficiently (Balamurugan et al., 2011).

Green Chemistry Approaches

Environmentally Benign Synthesis of Spiroheterocycles A synthesis method involving sulfamic acid-catalyzed multicomponent domino reactions has been developed for creating spiroheterocycles with fused heterosystems. This process operates in an aqueous medium, illustrating an efficient and green chemical approach (Arya & Kumar, 2011).

Future Directions

Piperidine derivatives, including this compound, play a significant role in the pharmaceutical industry . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the therapeutic potential of these compounds in various diseases could be explored further .

properties

IUPAC Name

1-(3-oxo-3-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylpropyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c24-17-6-11-23(19(26)21-17)12-7-18(25)22-13-9-20(10-14-22)8-5-15-3-1-2-4-16(15)27-20/h1-4,6,11H,5,7-10,12-14H2,(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAMQRJZPANLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)CCN3C=CC(=O)NC3=O)OC4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione

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